molecular formula C22H27NO3S B1684073 3-{isopropyl[(Trans-4-Methylcyclohexyl)carbonyl]amino}-5-Phenylthiophene-2-Carboxylic Acid CAS No. 478025-29-5

3-{isopropyl[(Trans-4-Methylcyclohexyl)carbonyl]amino}-5-Phenylthiophene-2-Carboxylic Acid

Cat. No.: B1684073
CAS No.: 478025-29-5
M. Wt: 385.5 g/mol
InChI Key: RZXQBIKGWSLVEK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of VX-759 involves several steps, starting with the preparation of key intermediates. The industrial production methods for VX-759 are not widely documented, but typically involve the following steps:

Chemical Reactions Analysis

VX-759 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

VX-759 has several scientific research applications:

Mechanism of Action

VX-759 exerts its effects by inhibiting the activity of nonstructural protein 5B, an enzyme crucial for the replication of HCV. This inhibition disrupts the viral replication process, thereby reducing the viral load in infected individuals. The molecular targets involved include the active site of nonstructural protein 5B, which is essential for the synthesis of viral RNA .

Comparison with Similar Compounds

VX-759 is compared with other nonstructural protein 5B inhibitors such as sofosbuvir and dasabuvir. While all these compounds target the same enzyme, VX-759 has shown higher potency and selectivity in inhibiting HCV replication. Similar compounds include:

VX-759 stands out due to its unique chemical structure and higher efficacy in clinical trials .

Properties

CAS No.

478025-29-5

Molecular Formula

C22H27NO3S

Molecular Weight

385.5 g/mol

IUPAC Name

3-[(4-methylcyclohexanecarbonyl)-propan-2-ylamino]-5-phenylthiophene-2-carboxylic acid

InChI

InChI=1S/C22H27NO3S/c1-14(2)23(21(24)17-11-9-15(3)10-12-17)18-13-19(27-20(18)22(25)26)16-7-5-4-6-8-16/h4-8,13-15,17H,9-12H2,1-3H3,(H,25,26)

InChI Key

RZXQBIKGWSLVEK-UHFFFAOYSA-N

SMILES

CC1CCC(CC1)C(=O)N(C2=C(SC(=C2)C3=CC=CC=C3)C(=O)O)C(C)C

Canonical SMILES

CC1CCC(CC1)C(=O)N(C2=C(SC(=C2)C3=CC=CC=C3)C(=O)O)C(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VX-759;  BCH-27759;  VCH-759;  VX759;  BCH27759;  VCH759;  VX 759;  BCH 27759;  VCH 759;  NNI-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{isopropyl[(Trans-4-Methylcyclohexyl)carbonyl]amino}-5-Phenylthiophene-2-Carboxylic Acid
Reactant of Route 2
3-{isopropyl[(Trans-4-Methylcyclohexyl)carbonyl]amino}-5-Phenylthiophene-2-Carboxylic Acid
Reactant of Route 3
Reactant of Route 3
3-{isopropyl[(Trans-4-Methylcyclohexyl)carbonyl]amino}-5-Phenylthiophene-2-Carboxylic Acid
Reactant of Route 4
Reactant of Route 4
3-{isopropyl[(Trans-4-Methylcyclohexyl)carbonyl]amino}-5-Phenylthiophene-2-Carboxylic Acid
Reactant of Route 5
Reactant of Route 5
3-{isopropyl[(Trans-4-Methylcyclohexyl)carbonyl]amino}-5-Phenylthiophene-2-Carboxylic Acid
Reactant of Route 6
3-{isopropyl[(Trans-4-Methylcyclohexyl)carbonyl]amino}-5-Phenylthiophene-2-Carboxylic Acid

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